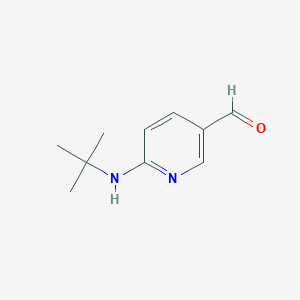

6-(tert-Butylamino)nicotinaldehyde

Description

6-(tert-Butylamino)nicotinaldehyde is a nicotinamide derivative featuring a tert-butylamino substituent at the 6-position of the pyridine ring and an aldehyde functional group at the 3-position. The tert-butylamino group confers steric bulk and moderate electron-donating effects, which may influence reactivity and solubility compared to other substituted nicotinaldehydes.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

6-(tert-butylamino)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)12-9-5-4-8(7-13)6-11-9/h4-7H,1-3H3,(H,11,12) |

InChI Key |

PTOFQJOPYMUBLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with tert-butylamine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with the added benefit of being able to control reaction parameters more precisely. The use of automated systems and advanced purification techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylamino)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tert-butylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: 6-(tert-Butylamino)nicotinic acid.

Reduction: 6-(tert-Butylamino)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(tert-Butylamino)nicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 6-(tert-Butylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The tert-butylamino group can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 6-(tert-Butylamino)nicotinaldehyde with two structurally related nicotinaldehyde derivatives:

Key Observations:

- Electronics: The electron-donating tert-butylamino group may activate the pyridine ring toward electrophilic substitution, whereas the bromophenyl group (electron-withdrawing) could deactivate it .

- Solubility: The 2-furyl analog’s polarity (due to the oxygen atom in the furan ring) may enhance solubility in polar solvents compared to the hydrophobic tert-butylamino or bromophenyl derivatives .

Reactivity and Functionalization Potential

- Aldehyde Reactivity: All three compounds feature an aldehyde group, enabling condensation reactions (e.g., formation of Schiff bases or heterocycles). However, steric hindrance in the tert-butylamino derivative may slow such reactions.

- Substituent-Specific Reactivity :

Biological Activity

6-(tert-Butylamino)nicotinaldehyde is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Biological Activity

Research indicates that this compound exhibits several significant biological activities, including:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including glutathione S-transferases (GST), which play a critical role in detoxification processes in the body .

- Neuroprotective Effects : Studies suggest that it may have potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce neuroinflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- GST Inhibition : The inhibition of GST by this compound has been linked to its structural similarity to substrates of these enzymes. This inhibition can lead to increased levels of reactive metabolites, potentially enhancing cytotoxic effects against cancer cells .

- Modulation of Neurotransmitter Receptors : Research has indicated that this compound may act as a positive allosteric modulator at muscarinic receptors, which are implicated in cognitive function and memory .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of various nicotinaldehyde derivatives, this compound was found to significantly reduce oxidative stress markers in neuronal cell lines. The results indicated a dose-dependent relationship, with higher concentrations leading to greater protective effects against hydrogen peroxide-induced damage.

| Concentration (µM) | % Reduction in Oxidative Stress |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

Case Study 2: Enzyme Inhibition

A detailed analysis of the inhibitory effects on GST isozymes revealed that this compound exhibited varying IC50 values depending on the isozyme:

| Isozyme | IC50 (µM) |

|---|---|

| hGST P1-1 | 57 |

| SjGST | 22 |

| mGSTM1-1 | 341.7 |

These findings suggest that the compound may be selectively potent against certain GST isozymes, which could be leveraged for therapeutic strategies targeting cancer and inflammatory diseases .

Therapeutic Applications

The potential therapeutic applications of this compound are broad and include:

- Neurodegenerative Diseases : Due to its neuroprotective properties, it may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .

- Cancer Treatment : Its ability to inhibit GST suggests a role in enhancing the efficacy of chemotherapeutic agents by preventing detoxification of drugs within cancer cells .

- Pain Management : The modulation of neurotransmitter systems indicates potential use as an analgesic agent, particularly in neuropathic pain conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.